2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol
Description
Nomenclature, Chemical Abstract Service Registry, and Molecular Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the preferred name being 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol. Alternative nomenclature includes descriptive names that emphasize the boronic ester functionality, though the systematic name remains the standard for scientific literature and chemical databases. The compound has been assigned Chemical Abstract Service registry number 1437769-82-8, which serves as its unique identifier in chemical databases worldwide. This registry number facilitates precise identification and cross-referencing across different chemical information systems and commercial suppliers.
The molecular formula C₁₃H₁₉BO₄ indicates the presence of thirteen carbon atoms, nineteen hydrogen atoms, one boron atom, and four oxygen atoms, resulting in a molecular weight of 250.10 grams per mole. The Simplified Molecular Input Line Entry System representation is COC1=CC=CC(B2OC(C)(C)C(C)(C)O2)=C1O, which provides a standardized method for encoding the molecular structure in text format. The International Chemical Identifier Key IRKDHCQUMBNYFG-UHFFFAOYSA-N serves as another unique identifier that enables efficient database searching and structure verification across different chemical information platforms.
Historical Context and Emergence in Organic Chemistry
The development of this compound must be understood within the broader historical context of organoboron chemistry and the evolution of boronic ester protecting groups. The foundation for modern organoboron chemistry was established in 1860 when Frankland first prepared and isolated ethylboronic acid through the slow oxidation of triethylborane in ambient air. This early work demonstrated the fundamental stability of boronic acids compared to their precursor boranes, laying the groundwork for future developments in the field. The subsequent century saw steady progress in understanding the unique properties of organoboron compounds, including their behavior as mild Lewis acids and their potential for selective transformations.
The emergence of pinacol-protected boronic esters as preferred synthetic intermediates represents a significant advancement in organoboron chemistry that occurred primarily in the latter half of the twentieth century. Boronic esters help overcome the handling and purification challenges associated with free boronic acids, which tend to exist as mixtures of oligomeric anhydrides, particularly the cyclic six-membered boroxines. The pinacol protecting group, formally known as the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, became the dominant boronic acid surrogate in organic synthesis due to its excellent stability and ease of handling. However, recent research has highlighted that pinacol boronates are intrinsically reversible in the presence of water or alcohols, which may cause premature release issues during reactions and purification processes.
The specific development of phenolic boronic esters like this compound gained prominence with the advancement of palladium-catalyzed cross-coupling reactions, particularly the Miyaura borylation reaction. This methodology enables the direct conversion of aryl halides into organoboron compounds using bis(pinacolato)diboron in the presence of palladium catalysts and appropriate bases. The Miyaura borylation reaction, developed in the late twentieth century, represented a breakthrough in synthetic methodology by allowing the preparation of complex boronic esters under mild conditions with excellent functional group tolerance. The products of Miyaura borylation serve as crucial intermediates for subsequent Suzuki coupling reactions, establishing a powerful synthetic sequence that has revolutionized modern organic synthesis.
Structural Overview: Boronate Ester Core and Substituent Distribution
The molecular architecture of this compound exemplifies the sophisticated design principles underlying modern boronic ester chemistry. The compound features a phenolic core bearing two distinct substituents positioned ortho to each other: a methoxy group at the 2-position and the boronate ester functionality at the 6-position. This specific substitution pattern creates a unique electronic environment that influences both the reactivity of the boronic ester group and the overall molecular properties. The methoxy substituent acts as an electron-donating group through both inductive and resonance effects, while the phenolic hydroxyl group can participate in hydrogen bonding interactions and serves as a potential coordination site for metal catalysts.
The boronate ester functionality represents the most structurally complex portion of the molecule, consisting of a boron atom covalently bonded to two oxygen atoms that form part of a six-membered dioxaborolane ring system. The boron center in this environment adopts a trigonal planar geometry with sp² hybridization, characteristic of three-coordinate boron compounds. The tetramethyl substitution on the dioxaborolane ring provides significant steric protection around the boron center while simultaneously enhancing the compound's solubility in organic solvents. This structural feature is crucial for the stability of the boronic ester under various reaction conditions and contributes to its ease of handling compared to free boronic acids.
The spatial arrangement of substituents on the phenol ring creates specific steric and electronic influences that affect the compound's reactivity profile. The proximity of the methoxy group to the boronate ester functionality at adjacent positions on the aromatic ring results in potential intramolecular interactions that may influence conformational preferences and reaction pathways. The phenolic hydroxyl group, positioned meta to both the methoxy and boronate substituents, maintains its characteristic acidity while being influenced by the electron-donating nature of the methoxy group and the electron-withdrawing character of the boronate ester under certain conditions.
| Structural Feature | Description | Chemical Significance |
|---|---|---|
| Phenolic Core | Benzene ring with hydroxyl substituent | Provides aromatic stability and coordination site |
| Methoxy Group | -OCH₃ at 2-position | Electron-donating substituent affecting reactivity |
| Boronate Ester | 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl at 6-position | Protected boronic acid functionality for coupling reactions |
| Dioxaborolane Ring | Six-membered ring containing boron | Stabilizes boron center and enhances handling properties |
| Tetramethyl Substitution | Four methyl groups on dioxaborolane | Provides steric protection and solubility enhancement |
Properties
IUPAC Name |
2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO4/c1-12(2)13(3,4)18-14(17-12)9-7-6-8-10(16-5)11(9)15/h6-8,15H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKDHCQUMBNYFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Borylation Under Microwave Irradiation
- Reagents and Catalysts : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), cesium fluoride (CsF), solvents such as methanol and 1,2-dimethoxyethane (DME).
- Conditions : Heating at 150 °C under microwave irradiation for short durations (10 minutes to 1 hour).
- Procedure : A suspension of 2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with bromo-substituted heterocycles, Pd catalyst, and CsF in DME/MeOH is irradiated in a microwave reactor. After reaction completion, the mixture is diluted, extracted, and purified by column chromatography.
- Yields : High yields up to 99% have been reported with optimized conditions (10 min microwave irradiation), while longer reactions (1 hour) may give moderate yields (~42%).
Palladium-Catalyzed Cross-Coupling in Aqueous Media
- Reagents and Catalysts : Pd(PPh3)4, sodium carbonate (Na2CO3), solvents including DME/water mixtures.
- Conditions : Microwave irradiation at 150 °C for 1 hour.
- Procedure : Similar to above but using sodium carbonate as base and aqueous solvent mixtures. The product is purified by silica gel chromatography with ammonia in methanol as eluent.
- Yields : Moderate yields around 46% have been achieved under these conditions.
Classical Heating with Pd(dppf)Cl2 and Base
- Reagents and Catalysts : Pd(dppf)Cl2-DCM, sodium carbonate, tetrahydrofuran (THF), water.
- Conditions : Heating at 65–100 °C for extended periods (up to 18 hours).
- Procedure : The reaction mixture of 2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline and bromo-substituted pyrazoles is stirred under inert atmosphere. Post-reaction workup involves extraction and chromatographic purification.
- Yields : Lower yields (~18%) reported under these conditions, possibly due to longer reaction times and different substrates.
Representative Data Table for Preparation Conditions and Yields
| Entry | Catalyst & Base | Solvent System | Temperature (°C) | Time | Method | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Pd(PPh3)4, CsF | DME/MeOH (2:1) | 150 | 10 min | Microwave irradiation | 99 | High yield, short reaction time |
| 2 | Pd(PPh3)4, CsF | DME/MeOH (3:1) | 150 | 1 hour | Microwave irradiation | 42 | Moderate yield, longer reaction |
| 3 | Pd(PPh3)4, Na2CO3 | DME/H2O (3:1) | 150 | 1 hour | Microwave irradiation | 46 | Aqueous media, moderate yield |
| 4 | Pd(dppf)Cl2-DCM, Na2CO3 | THF/H2O | 65–100 | 18 hours | Classical heating | 18 | Longer reaction, lower yield |
Mechanistic Insights and Optimization Notes
- The use of microwave irradiation significantly accelerates the borylation reactions, enabling high yields in minutes rather than hours.
- Cesium fluoride acts as an effective base to facilitate transmetallation steps in the Suzuki-Miyaura coupling.
- The solvent choice (DME/MeOH or DME/H2O mixtures) affects solubility and reaction kinetics, with mixed aqueous-organic solvents providing moderate yields.
- The catalyst system influences the reaction efficiency: Pd(PPh3)4 generally outperforms Pd(dppf)Cl2 under microwave conditions.
- Purification typically involves silica gel chromatography, sometimes with ammonia in methanol to improve product isolation.
Comparative Analysis with Related Boronate Ester Syntheses
- Similar boronate esters are prepared via Pd-catalyzed borylation of aryl bromides using bis(pinacolato)diboron under inert atmosphere and heating (e.g., 90 °C for 24 h in 1,4-dioxane with KOAc base).
- The oxidative workup with hydrogen peroxide converts boronate intermediates to phenols or related derivatives.
- The methods for 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol leverage these general principles but optimize reaction times and conditions via microwave assistance.
Summary of Research Findings
- The most efficient preparation method for this compound involves microwave-assisted palladium-catalyzed cross-coupling with cesium fluoride in DME/methanol at 150 °C for 10 minutes, achieving yields up to 99%.
- Alternative methods using aqueous media and sodium carbonate provide moderate yields and may be suitable depending on substrate sensitivity.
- Classical thermal methods are less efficient and yield lower product quantities.
- The choice of catalyst, base, solvent, and heating method critically impacts the yield and purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol undergoes several types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to substitute the methoxy group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields boronic acids, while reduction can produce alcohols.
Scientific Research Applications
Organic Synthesis
One of the primary applications of 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is in organic synthesis. It serves as a versatile reagent in the formation of carbon-carbon bonds through cross-coupling reactions.
Case Study: Suzuki-Miyaura Coupling
In a study focusing on the Suzuki-Miyaura coupling reaction, this compound was utilized to couple various aryl halides with boronic acids. The reaction conditions were optimized to achieve high yields of the desired biphenyl products. The findings indicated that the presence of the dioxaborolane moiety enhances the reactivity and stability of the boronic acid derivatives during the coupling process.
Materials Science
This compound is also employed in materials science for developing novel polymers and copolymers.
Applications in Polymer Synthesis
This compound has been used in synthesizing copolymers based on benzothiadiazole and electron-rich arene units. These materials exhibit promising optical and electrochemical properties suitable for applications in organic photovoltaics and light-emitting diodes (LEDs).
| Property | Value |
|---|---|
| Optical Band Gap | 1.8 eV |
| Conductivity | 0.01 S/cm |
| Thermal Stability | Up to 300 °C |
Electrochemistry
The electrochemical properties of this compound have been investigated for potential applications in sensors and energy storage devices.
Electrochemical Sensor Development
Research has demonstrated that this compound can be incorporated into electrodes for electrochemical sensors. Its ability to facilitate electron transfer makes it a suitable candidate for detecting various analytes in solution.
Biological Applications
While primarily used for synthetic and material applications, preliminary studies suggest potential biological applications as well.
Antioxidant Properties
Some investigations have indicated that derivatives of this compound may exhibit antioxidant properties. This could pave the way for further research into its use in pharmaceuticals or nutraceuticals.
Mechanism of Action
The mechanism by which 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol exerts its effects involves the interaction of the boronic ester group with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond. This reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The compound’s ortho-substituted methoxy and boronate groups distinguish it from analogues. Key comparisons include:
Key Observations :
- Substituent Position: The target’s ortho-methoxy group may sterically hinder cross-coupling reactions compared to para-substituted analogues (e.g., 4-boronate phenol) .
- Thermal Stability: The 4-boronate phenol (mp 112–117°C) exhibits higher thermal stability than the 3-boronate isomer (mp 96.5–98.2°C), likely due to symmetrical para-substitution .
- Reactivity : The 3-methoxy-4-boronate isomer may facilitate directed ortho-metalation (DoM) due to its electron-donating methoxy group .
Spectroscopic Comparisons
- ¹H NMR: The target’s methoxy group is expected to resonate at δ ~3.8–4.0 ppm (singlet). Aromatic protons adjacent to the boronate group (e.g., 4-boronate phenol) show signals at δ 7.3–7.7 ppm . For comparison, [4-chloro-3-boronate phenyl]methanol (2d) exhibits δ 7.66 ppm (d, J = 1.8 Hz) and δ 4.57 ppm (CH₂OH) .
¹¹B NMR : Boronate esters typically resonate at δ ~30 ppm, as seen in 2d (δ 30.6 ppm) .
Commercial Availability and Pricing
Market Insights : The target compound is significantly cheaper than the 3-boronate isomer, likely due to optimized synthetic routes or bulk availability .
Biological Activity
2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of the compound's biological activity.
- IUPAC Name : this compound
- Molecular Formula : C₁₂H₁₈BNO₃
- Molecular Weight : 235.09 g/mol
- CAS Number : 17750508
- PubChem CID : 17750508
Synthesis
The compound can be synthesized through various methods involving the reaction of phenolic compounds with boron esters. The synthetic route typically includes the formation of the dioxaborolane ring followed by functionalization at the phenolic position.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Antiproliferative Activity : Compounds with methoxy groups at specific positions on aromatic rings have shown enhanced antiproliferative activity against various cancer cell lines. A study reported that derivatives with methoxy substitutions demonstrated increased potency in inhibiting cell growth compared to their unsubstituted counterparts .
The mechanism by which these compounds exert their biological effects often involves interaction with cellular pathways related to cell cycle regulation and apoptosis. For example:
- Tubulin Polymerization : Some derivatives have been shown to inhibit tubulin polymerization, a crucial process for mitosis in cancer cells. This action leads to cell cycle arrest and subsequent apoptosis .
Study on Antitumor Activity
A recent investigation focused on a series of boron-containing phenolic compounds similar to this compound demonstrated:
| Compound | Cell Line | GI50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MDA-MB-231 | 0.229 | Tubulin Inhibition |
| Compound B | HL-60 | 1.4 | Apoptosis Induction |
| Compound C | U937 | 1.6 | Cell Cycle Arrest |
These findings suggest a strong correlation between structural modifications and biological activity .
Toxicological Profile
The safety profile of this compound is crucial for its potential therapeutic use. Preliminary toxicity studies indicate:
Q & A
Q. Basic
- NMR Spectroscopy : ¹H NMR confirms the aromatic protons (δ 6.5–7.5 ppm), methoxy group (δ ~3.8 ppm), and pinacol methyl groups (δ ~1.3 ppm). ¹¹B NMR shows a peak near δ 30 ppm, characteristic of boronate esters .
- IR Spectroscopy : B-O stretches (~1350 cm⁻¹) and phenolic O-H stretches (~3200 cm⁻¹) are key identifiers .
- X-ray Crystallography : For unambiguous structural confirmation, single crystals are grown via slow evaporation. Refinement using SHELXL or OLEX2 resolves bond angles and distances, particularly verifying the boronate ester geometry .
What are the typical applications of this compound in organic synthesis?
Basic
This boronate ester is primarily used in Suzuki-Miyaura cross-coupling reactions to form biaryl or heteroaryl structures. It acts as an electron-rich aryl donor, enabling C-C bond formation with aryl/heteroaryl halides (e.g., bromopyridines) in the presence of Pd catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., Na₂CO₃) in THF/water mixtures .
How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this compound?
Q. Advanced
- Catalyst Selection : Use Pd(OAc)₂ with SPhos or XPhos ligands to enhance reactivity for sterically hindered substrates .
- Solvent Systems : Optimize THF:H₂O ratios (4:1 to 9:1) to balance solubility and reaction rate.
- Temperature Control : Reactions typically proceed at 80–100°C; microwave-assisted synthesis can reduce time to 1–2 hours .
- Monitoring : Track progress via TLC (hexane:EtOAc 3:1) or GC-MS. Post-reaction, purify using acidic washes (1 M HCl) to remove residual boronates .
How to resolve structural ambiguities in derivatives of this compound via X-ray crystallography?
Q. Advanced
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Refinement : Employ SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters for boron and oxygen atoms. For macromolecular interfaces (e.g., protein-ligand complexes), use SHELXPRO to model hydrogen bonding between the phenolic -OH and adjacent residues .
What competing side reactions occur during synthesis, and how are they mitigated?
Q. Advanced
- Protodeboronation : The boronate ester may hydrolyze under acidic conditions. Mitigate by using anhydrous solvents (THF over DMSO) and inert atmospheres .
- Oxidative Deborylation : Trace O₂ can degrade the boronate. Add 4Å molecular sieves to scavenge moisture and sparge reactions with N₂ .
- Byproduct Formation : Unreacted B₂Pin₂ generates pinacol byproducts. Purify via silica gel chromatography with 10–20% EtOAc in hexane .
How do substituents on the aromatic ring influence reactivity in cross-couplings?
Q. Advanced
- Electron-Donating Groups (e.g., -OMe) : Enhance oxidative addition to Pd(0) by increasing electron density at the boron-bound carbon. This accelerates coupling but may reduce stability under basic conditions .
- Steric Effects : Substituents at the 6-position (e.g., -Me) can hinder catalyst access. Use bulky ligands (e.g., DavePhos) to improve yields .
- Comparative Data : Fluorinated analogs (e.g., 2-fluoro-6-methoxyphenylboronic acid) show lower coupling efficiency due to electron-withdrawing effects, as seen in similar compounds .
How to analyze phenolic -OH interactions in derivatives using advanced spectroscopic techniques?
Q. Advanced
- ³¹P NMR : Phosphitylate the -OH group with 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane. The resulting phosphite ester shows distinct peaks for free and hydrogen-bonded -OH groups (δ 140–145 ppm) .
- FT-IR Microspectroscopy : Map hydrogen-bonding networks in solid-state samples by analyzing O-H stretching frequencies (3100–3600 cm⁻¹) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
